![molecular formula C13H23N3 B13596988 {3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)
{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine is an organic compound with the molecular formula C13H23N3 It is a derivative of propanediamine, featuring both aminopropyl and benzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-Aminopropyl)amino]propyl}(benzyl)amine typically involves the reaction of 1,3-propanediamine with benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {3-[(3-Aminopropyl)amino]propyl}(benzyl)amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The aminopropyl groups facilitate the formation of hydrogen bonds and electrostatic interactions, while the benzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
Similar Compounds
(3-Aminopropyl)triethoxysilane: An aminosilane used for surface modification and functionalization.
Bis(3-aminopropyl)amine: A related compound with two aminopropyl groups, used in polymer synthesis and as a curing agent.
Uniqueness
{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine is unique due to the presence of both aminopropyl and benzyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H23N3 |
|---|---|
分子量 |
221.34 g/mol |
IUPAC名 |
N'-[3-(benzylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H23N3/c14-8-4-9-15-10-5-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12,14H2 |
InChIキー |
HFURCNAFWPLZPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNCCCNCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)

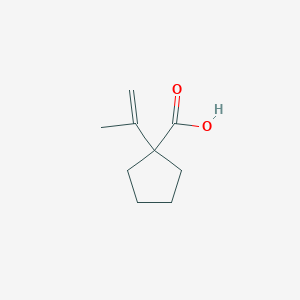
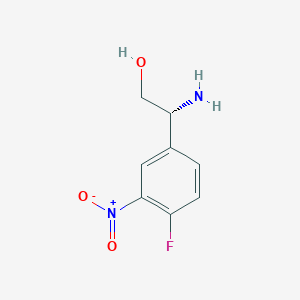
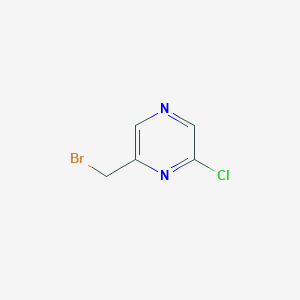
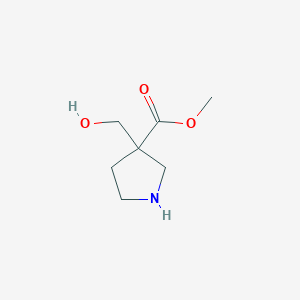
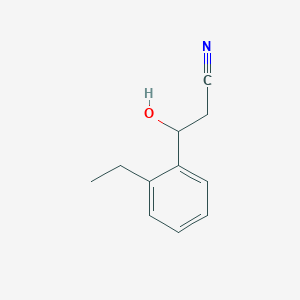
![tert-butylN-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13596941.png)
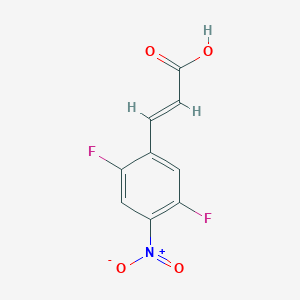
![3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
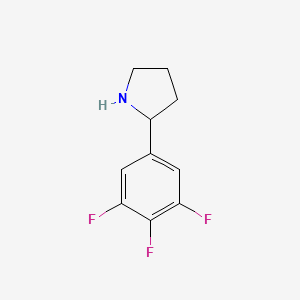
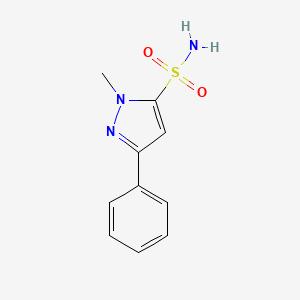
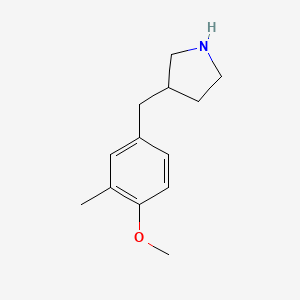
![Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13596960.png)
